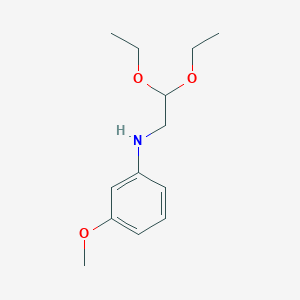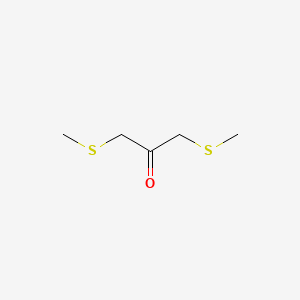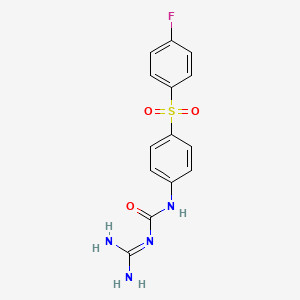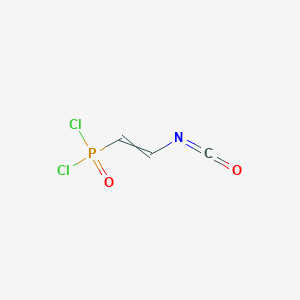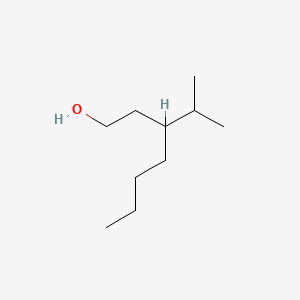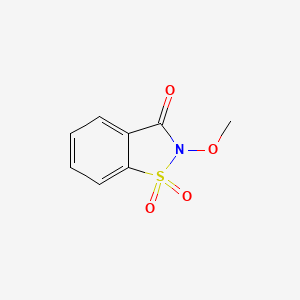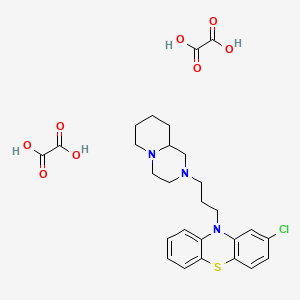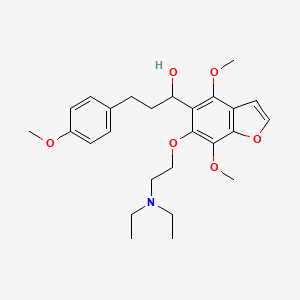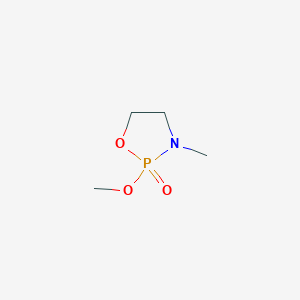![molecular formula C18H14 B14675580 (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene CAS No. 35377-19-6](/img/structure/B14675580.png)
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a phenylprop-2-enylidene substituent at the 1-position of the indene ring system. The compound’s structure is characterized by its conjugated double bonds, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene can be achieved through various synthetic routes. One common method involves the condensation of indene with cinnamaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
Comparación Con Compuestos Similares
Indene: The parent compound of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene, which lacks the phenylprop-2-enylidene substituent.
Cinnamaldehyde: A related compound that serves as a precursor in the synthesis of this compound.
Styrene: Another related compound with a similar phenyl group but different reactivity due to the presence of a vinyl group.
Uniqueness: The uniqueness of this compound lies in its conjugated double bonds and the presence of both indene and phenylprop-2-enylidene moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
35377-19-6 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)17/h1-14H/b9-6+,17-11- |
Clave InChI |
QTFSQZCFWXRSKD-GIBFOZDASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C\2/C=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


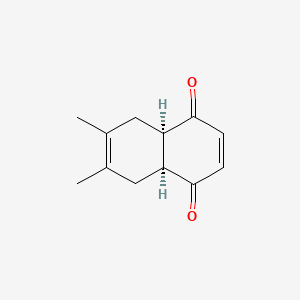
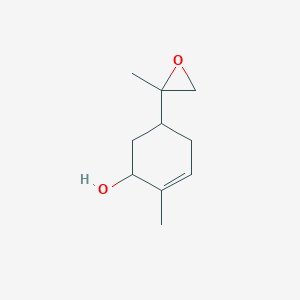
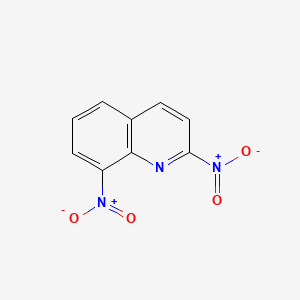
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
